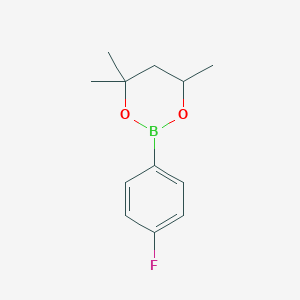
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
The compound “2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane” is a boron-containing organic compound. The presence of a fluorophenyl group suggests that it may have interesting chemical properties due to the electronegativity of fluorine. The dioxaborinane group indicates that the compound contains a cyclic structure with boron and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure and the types of atoms it contains. For example, the presence of a fluorine atom could make the compound more electronegative, affecting its reactivity .Aplicaciones Científicas De Investigación
Reagent in Vinylboronate Couplings
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a close analog, demonstrates superior stability and reactivity compared to vinylboronate pinacol ester. It's notably effective in Heck versus Suzuki coupling with aryl iodides and bromides (Lightfoot et al., 2003).
Synthesis and Characterization
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been synthesized and characterized, showing less reactivity than dimethyl acetyleneboronate. This compound forms ethyl and vinyl analogs upon catalytic hydrogenation (Woods & Strong, 1967).
Reaction with Dinitriles
2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane reacts with certain ethers to yield derivatives that are hydrolyzed to produce 4-amino-4-methyl-2-pentanol (Kuznetsov et al., 2010).
Use in Borylation Reactions
This compound serves as a stable and cost-effective borylation reagent in reactions with reactive aryl iodides, bromides, and triflates to produce boronic esters (PraveenGanesh et al., 2010).
Palladium-Catalyzed Borylation
A similar dioxaborinane is used in palladium-catalyzed borylation of aryl iodides, demonstrating tolerance for various functional groups and producing biaryls in good yields (Murata et al., 2007).
Stereocontrolled Polyene Synthesis
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a two-carbon vinyl-dianion building block in stereocontrolled polyene synthesis, demonstrating its utility in the preparation of 1,6-diphenyl-1,3,5-hexatrienes (Lightfoot et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFOLXGRXVAHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


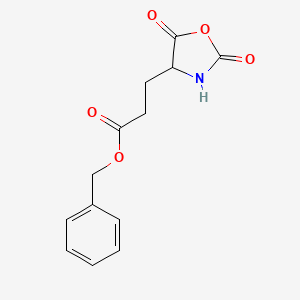
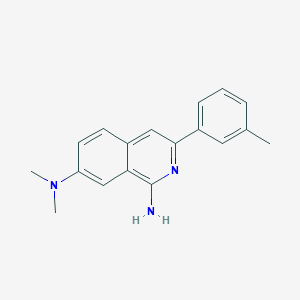
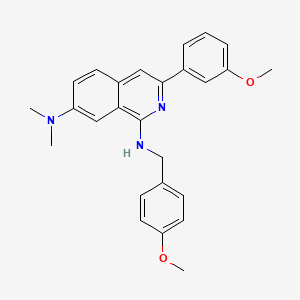
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)
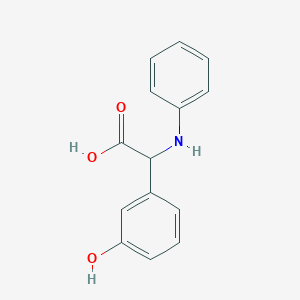
![1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B3075287.png)
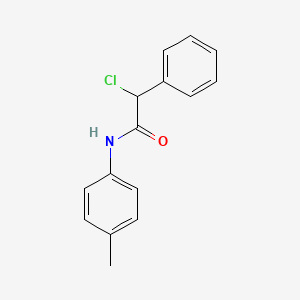
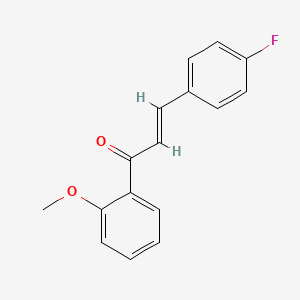
![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)
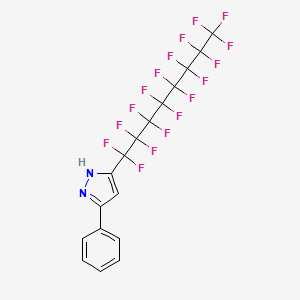
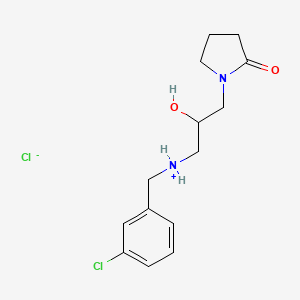
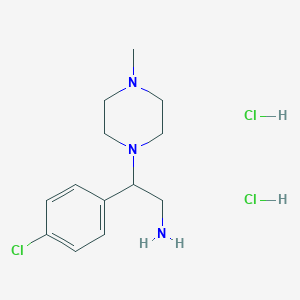
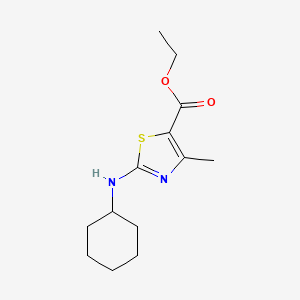
![N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B3075356.png)
